molecular formula C11H9N3 B8700869 9H-pyrido[3,4-b]indol-6-amine CAS No. 6453-27-6

9H-pyrido[3,4-b]indol-6-amine

Cat. No. B8700869
CAS RN: 6453-27-6
M. Wt: 183.21 g/mol
InChI Key: PPCJCNSRVOYTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04731358

Procedure details

660 mg of 6-nitro-3-methylthio-β-carboline are hydrogenated in 50 ml of N-methylpyrrolidone with 3 g of Raney nickel at 50 bar of H2 pressure and 60° C. for 2 hours. After filtering, it is evaporated and the residue chromatographed on silica gel with methylene chloride/ethanol=10:2 as eluant. 320 mg of 6-amino-β-carboline as oil are obtained.
Name
6-nitro-3-methylthio-β-carboline
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12]1[CH:11]=[N:10][C:9](SC)=[CH:8][C:7]2=1)([O-])=O>CN1CCCC1=O.[Ni]>[NH2:1][C:4]1[CH:5]=[C:6]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12]1[CH:11]=[N:10][CH:9]=[CH:8][C:7]2=1

Inputs

Step One
Name
6-nitro-3-methylthio-β-carboline
Quantity
660 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=3C=C(N=CC3NC2=CC1)SC
Name
Quantity
50 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Name
Quantity
3 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
it is evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel with methylene chloride/ethanol=10:2 as eluant

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C=3C=CN=CC3NC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.